molecular formula C12H10O6 B3052691 3,3',4,4',5,5'-Biphenylhexol CAS No. 4371-21-5

3,3',4,4',5,5'-Biphenylhexol

Cat. No.: B3052691
CAS No.: 4371-21-5
M. Wt: 250.2 g/mol
InChI Key: UWULOIFHRZGDFB-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Biphenylhexol: is a polyphenolic compound with the molecular formula C12H10O6 . It is characterized by the presence of six hydroxyl groups attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Biphenylhexol typically involves the hydroxylation of biphenyl derivatives. One common method is the catalytic hydroxylation of biphenyl using hydrogen peroxide in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hexahydroxy derivative .

Industrial Production Methods: Industrial production of 3,3’,4,4’,5,5’-Biphenylhexol may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3,3’,4,4’,5,5’-Biphenylhexol .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3’,4,4’,5,5’-Biphenylhexol is used as a building block in the synthesis of complex organic molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, 3,3’,4,4’,5,5’-Biphenylhexol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a candidate for drug development .

Industry: 3,3’,4,4’,5,5’-Biphenylhexol is used in the production of polymers and resins. Its polyhydroxy structure contributes to the formation of cross-linked polymer networks, enhancing the mechanical properties of the materials .

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’-Biphenylhexol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3,3’,4,4’,5,5’-Biphenylhexol is unique due to its high number of hydroxyl groups, which confer significant reactivity and versatility in chemical synthesis. Its potential antioxidant and therapeutic properties also distinguish it from other biphenyl derivatives .

Properties

IUPAC Name

5-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,13-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWULOIFHRZGDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=CC(=C(C(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301451
Record name 3,3',4,4',5,5'-Biphenylhexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-21-5
Record name 3,4,4',5,5'-Biphenylhexol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',4,4',5,5'-Biphenylhexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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